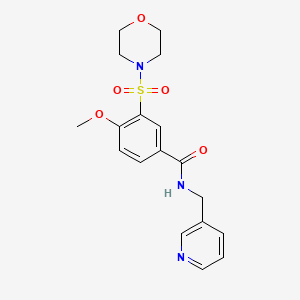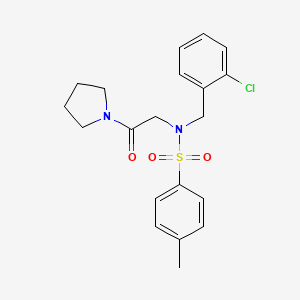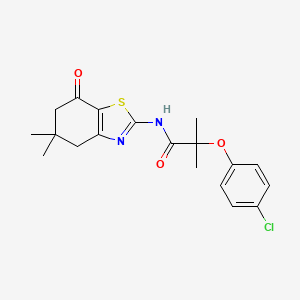
4-methoxy-3-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
4-methoxy-3-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, also known as MS-275, is a synthetic compound belonging to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide involves the inhibition of HDAC enzymes, which leads to increased acetylation of histone proteins. This, in turn, can lead to changes in gene expression patterns that can affect various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. It has been shown to be effective in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. This compound has also been shown to have neuroprotective effects and has been studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-methoxy-3-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is its specificity for HDAC enzymes, which can make it a more effective therapeutic agent than non-specific HDAC inhibitors. However, one of the limitations of this compound is its potential toxicity, which can limit its use in clinical settings. In addition, this compound can have off-target effects on other cellular processes, which can complicate its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-3-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, including the development of more specific HDAC inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other agents. This compound has also been studied for its potential use in epigenetic reprogramming and stem cell differentiation, which could have important implications for regenerative medicine. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective and safe treatments for various diseases.
Aplicaciones Científicas De Investigación
4-methoxy-3-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions. It has been shown to inhibit the activity of HDAC enzymes, which play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can promote the acetylation of histone proteins, leading to changes in gene expression patterns that can affect various cellular processes.
Propiedades
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-16-5-4-15(18(22)20-13-14-3-2-6-19-12-14)11-17(16)27(23,24)21-7-9-26-10-8-21/h2-6,11-12H,7-10,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDXPZNVXHEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541592.png)
![N-[3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]benzamide](/img/structure/B3541600.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(benzylthio)acetamide](/img/structure/B3541602.png)
![N-(3-acetylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3541605.png)

![2-[2-methyl-4-(4-morpholinyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3541624.png)
![4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B3541628.png)
![ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3541642.png)
![3-allyl-5-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541648.png)
![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3541653.png)

![4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B3541667.png)
![3,5-bis{[(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3541672.png)